molecular formula C6H10F3NO B2523452 3-(Trifluoromethyl)piperidin-3-ol CAS No. 1052713-79-7

3-(Trifluoromethyl)piperidin-3-ol

Cat. No.: B2523452
CAS No.: 1052713-79-7
M. Wt: 169.147
InChI Key: SCISXSIATSHKKJ-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)piperidin-3-ol” is a chemical compound with the molecular weight of 205.61 . It is also known as 3-(trifluoromethyl)-3-piperidinol hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-3-10-4-5;/h10-11H,1-4H2;1H . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its IUPAC name is 3-(trifluoromethyl)-3-piperidinol hydrochloride . The molecular weight of the compound is 205.61 .

Scientific Research Applications

Synthesis of Fluorinated N-Heterocycles

3-(Trifluoromethyl)piperidin-3-ol and its analogs are crucial in the synthesis of fluorinated N-heterocycles, which are important building blocks in discovery chemistry. A simple and efficient method for accessing these compounds, allowing chemoselective derivatization with high diastereocontrol, has been reported (García-Vázquez et al., 2021).

Catalytic Trifluoromethoxylation

The catalytic trifluoromethoxylation of unactivated alkenes has been developed, allowing the selective synthesis of 3-OCF3 substituted piperidines from compounds including this compound. This method provides a direct approach to form sp(3) C-OCF3 bonds (Chen, Chen, & Liu, 2015).

Synthesis of 3-Substituted 2-(Trifluoromethyl)piperidines

The ring expansion of (trifluoromethyl)prolinols, obtained from L-proline, leads to the synthesis of 3-substituted 2-(trifluoromethyl)piperidines. This process is regio- and diastereoselective, showcasing the versatility of this compound in synthesizing complex molecular structures (Rioton et al., 2015).

Anti-Tuberculosis Activity

A novel piperidinol with anti-tuberculosis activity has been identified, showcasing the potential biomedical applications of this compound derivatives. Optimization of this compound led to the discovery of analogs with significant anti-tuberculosis activity (Sun et al., 2009).

Properties

IUPAC Name

3-(trifluoromethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)2-1-3-10-4-5/h10-11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCISXSIATSHKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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